6,7-Dichloro-2-(4-chlorophenyl)-4-(4-fluorophenyl)phthalazin-1-one

Purity Quality Control Procurement

6,7-Dichloro-2-(4-chlorophenyl)-4-(4-fluorophenyl)phthalazin-1-one (CAS 161716-25-2) is a tri-chlorinated, mono-fluorinated phthalazinone derivative with the molecular formula C₂₀H₁₀Cl₃FN₂O and a molecular weight of 419.7 g/mol. It belongs to the 4-phenylphthalazin-1(2H)-one subclass, a privileged scaffold in medicinal chemistry primarily associated with poly(ADP-ribose) polymerase (PARP) inhibition.

Molecular Formula C20H10Cl3FN2O
Molecular Weight 419.66
CAS No. 161716-25-2
Cat. No. B2846794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dichloro-2-(4-chlorophenyl)-4-(4-fluorophenyl)phthalazin-1-one
CAS161716-25-2
Molecular FormulaC20H10Cl3FN2O
Molecular Weight419.66
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN(C(=O)C3=CC(=C(C=C32)Cl)Cl)C4=CC=C(C=C4)Cl)F
InChIInChI=1S/C20H10Cl3FN2O/c21-12-3-7-14(8-4-12)26-20(27)16-10-18(23)17(22)9-15(16)19(25-26)11-1-5-13(24)6-2-11/h1-10H
InChIKeyRUINMEWPSBFPEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7-Dichloro-2-(4-chlorophenyl)-4-(4-fluorophenyl)phthalazin-1-one (CAS 161716-25-2): Core Pharmacophore Identity and Procurement Baseline


6,7-Dichloro-2-(4-chlorophenyl)-4-(4-fluorophenyl)phthalazin-1-one (CAS 161716-25-2) is a tri-chlorinated, mono-fluorinated phthalazinone derivative with the molecular formula C₂₀H₁₀Cl₃FN₂O and a molecular weight of 419.7 g/mol [1]. It belongs to the 4-phenylphthalazin-1(2H)-one subclass, a privileged scaffold in medicinal chemistry primarily associated with poly(ADP-ribose) polymerase (PARP) inhibition [2]. The compound features a unique 6,7-dichloro substitution on the phthalazinone core alongside a 2-(4-chlorophenyl) and 4-(4-fluorophenyl) arrangement, distinguishing it from other phenylphthalazinone analogs. Commercially, it is available at up to 98% purity from multiple suppliers, making it a viable research intermediate or screening candidate .

Why Generic Phthalazinone Substitution Is Not Advisable for PARP-1-Focused Research Programs Using 6,7-Dichloro-2-(4-chlorophenyl)-4-(4-fluorophenyl)phthalazin-1-one


Within the phthalazinone class, minor structural variations—particularly halogen substitution pattern and position—produce substantial differences in PARP-1 inhibitory potency, binding orientation, and lipophilicity that preclude simple functional interchange [1]. The 6,7-dichloro motif on the phthalazinone core is not a passive structural feature; molecular dynamics simulations demonstrate that chlorine positioning critically governs pi-cation and pi-anion interactions with conserved PARP-1 active-site residues (Arg878, Asp766), directly modulating binding affinity and residence time [2]. Furthermore, the N2-(4-chlorophenyl) versus C4-(4-chlorophenyl) regioisomeric arrangement differentiates this compound from its closest commercially available analog (CAS 338791-30-3), with implications for target engagement geometry. Procurement of an under-substituted or incorrectly substituted analog risks selecting a compound with fundamentally altered target binding, solubility, and cellular permeability profiles—compromising structure-activity relationship (SAR) continuity and experimental reproducibility.

Quantitative Differentiation Evidence: 6,7-Dichloro-2-(4-chlorophenyl)-4-(4-fluorophenyl)phthalazin-1-one Versus Closest Analogs


Commercial Purity Benchmarking: 98% vs. 90–95% for Closest Regioisomeric and Non-Dichlorinated Analogs

The target compound is commercially available at 98% purity (HPLC) from Leyan (Product No. 1631085), which is 3–8 percentage points higher than its closest regioisomer, 6,7-dichloro-4-(4-chlorophenyl)-2-(4-fluorophenyl)phthalazin-1-one (CAS 338791-30-3), listed at 90% purity from Key Organics . The non-dichlorinated analog 4-(4-chlorophenyl)-2-(4-fluorophenyl)phthalazin-1(2H)-one (CAS 338756-80-2) is offered at 95% from AKSci . Higher starting purity reduces the burden of pre-assay purification, minimizes confounding impurities in dose-response studies, and improves batch-to-batch reproducibility—a critical factor in quantitative pharmacology.

Purity Quality Control Procurement

Predicted Lipophilicity (XLogP3): 6.4 vs. 5.1 for the Non-Dichlorinated Analog—Implications for Membrane Permeability

The XLogP3-AA value for the target compound is 6.4, as computed and reported by PubChem [1]. In contrast, the non-dichlorinated analog 4-(4-chlorophenyl)-2-(4-fluorophenyl)phthalazin-1(2H)-one (CAS 338756-80-2) has a reported XLogP of 5.1 or a measured logP of 4.8452 . The ~1.3–1.6 log unit increase conferred by the 6,7-dichloro substitution corresponds to an approximately 20- to 40-fold predicted increase in octanol-water partition coefficient, which is expected to enhance passive membrane permeability and potentially improve intracellular target engagement—though at the cost of reduced aqueous solubility, a trade-off that must be managed in formulation.

Lipophilicity ADME Drug-likeness

Class-Level PARP-1 Inhibitory Potency: Chlorinated Phthalazinones Outperform Olaparib (IC₅₀ 97 nM vs. 139 nM)

Although direct IC₅₀ data for the target compound are not yet publicly reported, structurally proximate chlorinated 4-phenylphthalazin-1-ones have demonstrated PARP-1 inhibitory potency exceeding that of the FDA-approved PARP inhibitor Olaparib (AZD2281). In a head-to-head enzymatic assay, compound 11c—a 4-phenylphthalazin-1-one bearing a chlorine substituent—exhibited an IC₅₀ of 97 nM against PARP-1, compared to Olaparib's IC₅₀ of 139 nM [1]. This represents a 30% improvement in potency and establishes that chlorine substitution within this chemotype can produce meaningful gains over the clinical gold standard. The target compound's 6,7-dichloro motif, combined with the para-chlorophenyl and para-fluorophenyl substituents, presents additional chlorine-mediated binding opportunities at the PARP-1 active site that may further enhance inhibitory activity, as suggested by molecular dynamics simulations of related chloro-substituted analogs [2].

PARP-1 Inhibition IC₅₀ Cancer Pharmacology

Chlorine-Dependent PARP-1 Binding Energy Differentiation: Meta-Cl vs. Para-Cl Orientation Drives ΔΔGbind

Molecular dynamics simulations and thermodynamics calculations by Okunlola et al. (2022) revealed that chlorine positional orientation on the chlorophenyl ring significantly affects binding energy at the PARP-1 active site. Compound 11c (meta-chlorophenyl) exhibited a total ΔGbind that was more favorable than compound 11d (para-chlorophenyl), driven by stronger electrostatic contributions (ΔEele = −27.20 vs. −19.96 kcal/mol) and marginally improved van der Waals interactions (ΔEvdW = −50.58 vs. −49.46 kcal/mol) [1]. The target compound's para-chlorophenyl substitution at N2, combined with the electron-withdrawing 6,7-dichloro core, is predicted to influence the electrostatic potential surface in a manner analogous to but distinct from the meta-substituted 11c, potentially offering a differentiated binding mode worthy of head-to-head experimental comparison.

Molecular Dynamics Binding Free Energy PARP-1

Structural Differentiation from Closest Regioisomer: N2-(4-Chlorophenyl) vs. C4-(4-Chlorophenyl) Arrangement

The target compound (6,7-dichloro-2-(4-chlorophenyl)-4-(4-fluorophenyl)phthalazin-1-one) and its closest commercially cataloged regioisomer (CAS 338791-30-3: 6,7-dichloro-4-(4-chlorophenyl)-2-(4-fluorophenyl)phthalazin-1-one) share the identical molecular formula (C₂₀H₁₀Cl₃FN₂O) and molecular weight (419.7 g/mol) but differ critically in the placement of the chlorophenyl and fluorophenyl groups [1]. In the target compound, the 4-chlorophenyl is attached to the N2 position and the 4-fluorophenyl to the C4 position; in the regioisomer, this arrangement is reversed. This positional swap is expected to alter the spatial orientation of the chlorine and fluorine atoms within the PARP-1 binding pocket, affecting key interactions with active-site residues. In the context of PARP-1 inhibitor design, the N2 substituent projects toward the solvent-exposed region while the C4 substituent occupies the nicotinamide-binding pocket—making the C4-aryl group the primary driver of affinity [2]. The target compound's 4-fluorophenyl at C4 may therefore offer a distinct hydrogen-bonding and steric profile compared to the regioisomer's 4-chlorophenyl at C4, with implications for selectivity and potency.

Regioisomerism Structure-Activity Relationship Molecular Recognition

Recommended Application Scenarios for 6,7-Dichloro-2-(4-chlorophenyl)-4-(4-fluorophenyl)phthalazin-1-one Based on Quantitative Evidence


PARP-1 Inhibitor Lead Optimization and SAR Expansion

The compound is best deployed as a late-stage SAR probe or lead optimization starting point in PARP-1 inhibitor programs, where the 6,7-dichloro motif and regiospecific N2-(4-chlorophenyl)/C4-(4-fluorophenyl) arrangement offer a differentiated chemical space relative to Olaparib (IC₅₀ = 139 nM) and its analogs. The class-level PARP-1 IC₅₀ benchmark of 97 nM for chlorinated 4-phenylphthalazin-1-ones (Almahli et al., 2018) [1], combined with the binding energy advantages of chlorine substitution demonstrated by Okunlola et al. (2022) [2], supports systematic exploration of this scaffold for enhanced potency. The high commercial purity (98%) ensures reproducible starting material for iterative medicinal chemistry .

Intracellular Target Engagement Studies Requiring High Membrane Permeability

With a computed XLogP3 of 6.4—substantially higher than the non-dichlorinated analog (XLogP ≈ 5.1) [1][2]—the target compound is a rational choice for cellular PARP-1 engagement assays where passive diffusion across the nuclear membrane is rate-limiting. The predicted 20- to 40-fold increase in partition coefficient relative to the mono-chlorinated analog suggests superior membrane transit, making it suitable for experiments where achieving adequate intracellular (and intranuclear) concentrations is critical to observing pharmacodynamic effects. Researchers should, however, pair this compound with solubility-enhancing formulation strategies to mitigate the expected aqueous solubility reduction accompanying the higher logP.

Regioisomeric Selectivity Profiling for PARP-1 Binding Mode Deconvolution

The target compound and its regioisomer CAS 338791-30-3 (differing only in the positional swap of Cl and F on the N2 and C4 phenyl rings) form an ideal matched molecular pair for deconvoluting the contribution of C4-aryl substitution to PARP-1 affinity and selectivity [1]. Because the C4-aryl group occupies the nicotinamide-binding subpocket—the primary determinant of PARP-1 inhibitory potency [2]—comparative testing of these two regioisomers can isolate the electronic and steric effects of para-fluoro versus para-chloro at this critical position. This experimental design directly addresses a key question in PARP-1 pharmacophore refinement and provides SAR data that is unattainable using only the non-dichlorinated or commercially prevalent analogs.

Computational Chemistry and Docking-Based Virtual Screening Campaigns

The compound's well-defined 3D structure (InChIKey: RUINMEWPSBFPEX-UHFFFAOYSA-N), available XLogP3 data (6.4), and established class-level PARP-1 binding mode (derived from Okunlola et al., 2022 molecular dynamics simulations) [1] make it an excellent reference ligand for docking-based virtual screening. Its three chlorine atoms provide distinct electron density features that improve pose scoring discrimination compared to less substituted analogs. The availability of the non-dichlorinated comparator (CAS 338756-80-2, XLogP 5.1) and the regioisomer (CAS 338791-30-3) further enables computational benchmarking of scoring function sensitivity to halogen placement [2]—a valuable validation exercise before committing to synthesis of novel analogs.

Quote Request

Request a Quote for 6,7-Dichloro-2-(4-chlorophenyl)-4-(4-fluorophenyl)phthalazin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.